Umbralisib

Catalog No.
S003178
CAS No.
1532533-67-7
M.F
C31H24F3N5O3
M. Wt
571.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Umbralisib

CAS Number

1532533-67-7

Product Name

Umbralisib

IUPAC Name

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one

Molecular Formula

C31H24F3N5O3

Molecular Weight

571.5 g/mol

InChI

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1

InChI Key

IUVCFHHAEHNCFT-INIZCTEOSA-N

SMILES

Array

solubility

~100 mg/ml

Synonyms

TGR-1202; TGR1202; TGR 1202

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F

Isomeric SMILES

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N

The exact mass of the compound Umbralisib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Umbralisib (CAS: 1532533-67-7), often procured as its highly stable tosylate salt, is a structurally distinct 4H-chromen-4-one derivative that functions as a highly selective, next-generation dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε) [1]. Unlike first-generation purine-quinazolinone inhibitors, Umbralisib is specifically selected for its differentiated kinase profile, which fundamentally alters immune cell homeostasis. From a materials handling perspective, Umbralisib tosylate is a BCS Class II compound characterized by high lipophilicity, a pKa of 2.71, and practical insolubility in water, requiring specific solvent systems such as anhydrous dimethyl sulfoxide (DMSO) or methanol for analytical and formulation workflows [2]. Its structural and physicochemical properties make it a critical baseline material for advanced hematological and immunological research.

Generic substitution of Umbralisib with first-generation PI3Kδ inhibitors, such as Idelalisib or Duvelisib, critically fails in both biochemical assays and in vivo models due to the absence of CK1ε inhibitory activity in the comparators [1]. In immunological models, substituting Umbralisib with Idelalisib results in the rapid depletion of regulatory T-cells (Tregs), leading to severe immune-mediated toxicities, including systemic inflammation and hepatotoxicity, which can prematurely terminate long-term studies[2]. Furthermore, because Umbralisib utilizes a fundamentally different 4H-chromen-4-one scaffold rather than a purine-quinazolinone core, it cannot be interchanged in structure-activity relationship (SAR) profiling or formulation development without completely altering the compound's solubility profile, target binding kinetics, and downstream cellular viability metrics[1].

Dual Kinase Targeting: PI3Kδ and CK1ε Inhibition

Umbralisib demonstrates dual inhibition, achieving an IC50 of approximately 22.2 nM against PI3Kδ while simultaneously inhibiting CK1ε . In direct contrast, the first-in-class comparator Idelalisib and the dual PI3Kδ/γ inhibitor Duvelisib are completely devoid of CK1ε inhibitory activity [1].

Evidence DimensionCK1ε inhibitory activity alongside PI3Kδ inhibition
Target Compound DataIC50 ~22.2 nM for PI3Kδ with active CK1ε inhibition
Comparator Or BaselineIdelalisib / Duvelisib (Active PI3Kδ inhibition, zero CK1ε inhibition)
Quantified DifferenceAbsolute presence vs. absence of CK1ε inhibition
ConditionsCell-free isolated enzyme kinase assays

Procurement of Umbralisib is mandatory for researchers requiring simultaneous modulation of PI3Kδ and CK1ε pathways within a single chemical probe.

Isoform Selectivity: PI3Kδ vs PI3Kα Off-Target Binding

Umbralisib exhibits strict selectivity for the PI3Kδ isoform, demonstrating a >10,000-fold selectivity margin against PI3Kα . This sharply contrasts with pan-PI3K inhibitors like Copanlisib, which possess sub-nanomolar IC50s against both PI3Kα and PI3Kδ [1].

Evidence DimensionSelectivity margin for PI3Kδ over PI3Kα
Target Compound Data>10,000-fold selectivity for PI3Kδ
Comparator Or BaselineCopanlisib (Sub-nanomolar inhibition of PI3Kα)
Quantified Difference>10,000-fold reduction in PI3Kα off-target binding
ConditionsIn vitro isoform-specific biochemical assays

High selectivity prevents off-target PI3Kα-mediated metabolic disruptions, such as acute hyperglycemia, ensuring cleaner data in cellular assays.

In Vivo Model Viability: Treg Preservation and Toxicity Mitigation

In Eμ-TCL1 in vivo models, Umbralisib treatment actively preserves FoxP3+ regulatory T-cell (Treg) numbers and function, whereas treatment with Idelalisib or Duvelisib causes significant Treg depletion[1]. This depletion in the comparator arms directly correlates with severe intestinal and liver inflammation, which is mitigated in the Umbralisib cohort [1].

Evidence DimensionFoxP3+ Treg preservation and tissue inflammation grade
Target Compound DataPreserved FoxP3+ Tregs, low inflammation grade
Comparator Or BaselineIdelalisib / Duvelisib (Depleted Tregs, high intestinal/liver inflammation grade)
Quantified DifferenceSignificant preservation of Treg counts and reduced tissue inflammation
ConditionsEμ-TCL1 in vivo murine model

Select Umbralisib for long-term in vivo efficacy studies to prevent model failure caused by immune-mediated systemic toxicity.

Formulation Processability: Tosylate Salt Stability

For manufacturing and formulation workflows, Umbralisib is optimally processed as a tosylate salt (Form 1), which demonstrates long-term stability with no notable physicochemical changes after 24 months at 25°C/60% RH [1]. This stable crystalline form provides a highly reproducible dissolution profile compared to amorphous variants, which are prone to glass transition (Tg ~75-83°C) and moisture-induced degradation [1].

Evidence DimensionLong-term physicochemical stability
Target Compound DataTosylate Form 1 (Stable for >24 months at 25°C/60% RH)
Comparator Or BaselineAmorphous Umbralisib (Lower stability, prone to thermal/moisture shifts at Tg ~75°C)
Quantified Difference>24 months of validated stability without polymorphic conversion
ConditionsICH Q1A long-term stability storage conditions

Procuring the tosylate Form 1 ensures batch-to-batch reproducibility and eliminates polymorphic variability during the formulation of low-solubility APIs.

Long-Term In Vivo Immunological and Lymphoma Modeling

Due to its documented ability to preserve FoxP3+ Treg populations and prevent severe immune-mediated toxicities (e.g., colitis and hepatotoxicity), Umbralisib is the required PI3Kδ inhibitor for extended in vivo efficacy studies, replacing Idelalisib in protocols where premature model failure is a risk[1].

Dual PI3Kδ and CK1ε Pathway Interrogation

Umbralisib serves as an essential, highly selective chemical probe for biochemical assays requiring the simultaneous inhibition of PI3Kδ and CK1ε, allowing researchers to study synergistic pathway suppression without the confounding off-target effects of pan-PI3K inhibitors [2].

Solid Dispersion and Bioavailability Enhancement Formulation

As a BCS Class II compound with low aqueous solubility and a stable tosylate salt crystalline structure, Umbralisib is a primary candidate for industrial formulation studies focused on advanced drug delivery systems, such as micronization and polymeric solid dispersions [3].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

571.18312413 Da

Monoisotopic Mass

571.18312413 Da

Heavy Atom Count

42

Appearance

Solid powder

Melting Point

139-142

UNII

38073MQB2A

Drug Indication

Umbralisib does not have any approved therapeutic indications.

Livertox Summary

Umbralisib is an oral kinase inhibitor that is was given accelerated approved for use in adults with relapsed or refractory marginal zone and follicular lymphoma in 2021, but the approval was withdrawn a year later because of data from a trial showing excess mortality with its use. Umbralisib was associated with a modest rate of serum enzyme elevations during therapy but was not reported to cause clinically apparent acute liver with symptoms or jaundice.

Drug Classes

Antineoplastic Agents

Mechanism of Action

The PI3K pathway is a deregulated in malignancies, leading to the overexpression of p110 isoforms (p110α, p110β, p110δ, p110γ) that induces malignant transformation in cells. Umbralisib inhibits several protein kinases, including PI3Kδ and casein kinase CK1ε. PI3Kδ is expressed in both healthy cells and malignant B-cells. CK1ε is believed to be involved in the pathogenesis of malignant cells, including lymphomas. This results in reduced progression of relapsed or refractory lymphoma. In biochemical assays, umbralisib inhibited a mutated form of ABL1. In vitro, umbralisib inhibits malignant cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration.

Absorption Distribution and Excretion

Umbralisib is rapidly absorbed in the GI tract. The Tmax of umbralisib is about 4 hours. After consumption of a high-fat, high calorie meal with umbralisib, the AUC increased by 61% and the Cmax increased by 115%.
During pharmacokinetic studies, about 81% of the umbralisib dose was recovered in feces (17% unchanged). Approximately 3% was detected in the urine (0.02% unchanged) after a radiolabeled dose of 800 mg in healthy volunteers.
The average apparent central volume of distribution of umbralisib is 312 L.
The average apparent clearance of umbralisib is 15.5 L/h.

Metabolism Metabolites

During in vitro studies, umbralisib was metabolized by CYP2C9, CYP3A4, and CYP1A2 enzymes.

Wikipedia

Umbralisib

FDA Medication Guides

Ukoniq
Umbralisib Tosylate
TABLET;ORAL
TG THERAPS
02/05/2021

Biological Half Life

The effective half-life of Umbralisib is about 91 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Locatelli SL, Careddu G, Inghirami G, Castagna L, Sportelli P, Santoro A,
Carlo-Stella C. The novel PI3K-δ inhibitor TGR-1202 enhances Brentuximab
Vedotin-induced Hodgkin lymphoma cell death via mitotic arrest. Leukemia. 2016
Dec;30(12):2402-2405. doi: 10.1038/leu.2016.224. Epub 2016 Aug 8. PubMed PMID:
27499137.

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